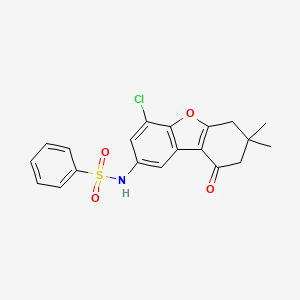

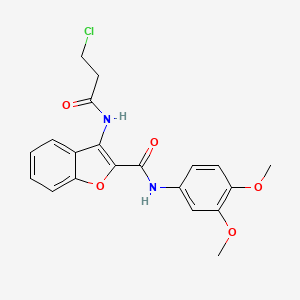

2,5-dichloro-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds typically involves cyclization reactions, condensation with acetic anhydride, and reactions with thioamides or thioureas under specific conditions. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates a typical process involving cyclization of thioamide with 2-chloroacetoacetate, yielding significant process efficiency (Tang Li-jua, 2015). Similar methodologies could potentially be adapted for the synthesis of the target compound, with the selection of appropriate precursors and reaction conditions tailored to its specific structural requirements.

Molecular Structure Analysis

Crystal structure and molecular analysis provide insights into the arrangement, bonding, and spatial configuration of atoms within a compound. For related compounds, single crystal X-ray diffraction studies have been pivotal in determining the crystal structure, showcasing how molecules crystallize in specific systems and how intermolecular hydrogen bond interactions stabilize the structure. For example, analysis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide reveals its crystallization in the triclinic system and the role of hydrogen bond interactions (M. Prabhuswamy et al., 2016).

Chemical Reactions and Properties

The reactivity of similar compounds is influenced by their functional groups, leading to various chemical reactions such as acetylation, cyclization, and condensation. For instance, the synthesis of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles from 3-chloropentane-2,4-dione through condensation and subsequent reactions showcases the compound's chemical behavior (Kristin A. Milinkevich et al., 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments and applications. Although specific data for the target compound are not available, studies on similar compounds provide a foundation for predicting its physical characteristics based on structural analogies.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are essential for both synthetic applications and understanding the compound's interactions at the molecular level. The synthesis and characterization of related compounds, including their antimicrobial evaluation and docking studies, suggest a framework for assessing the chemical properties of the target compound (Sailaja Rani Talupur et al., 2021).

Applications De Recherche Scientifique

Thiophene Analogues in Carcinogenicity Studies

Thiophene Carcinogenicity Evaluation : Thiophene analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, have been synthesized and evaluated for their potential carcinogenicity. This study aimed to understand whether the substitution of aromatic rings with thiophene could retain biological activity, including carcinogenic potential. The compounds showed activity consistent with their known chemistry in vitro, indicating potential carcinogenicity but also casting doubt on their capability to elicit tumors in vivo (Ashby et al., 1978).

Antitubercular Activity of Thiazole Derivatives

Thiazole Derivatives Against Tuberculosis : Modification of isoniazid (INH) structures, including thiazole derivatives, has shown significant in vitro anti-tubercular activity against various mycobacteria strains. These modifications enhance the efficacy compared to INH, particularly against INH-resistant non-tuberculous mycobacteria. This research highlights the potential for designing new anti-TB compounds based on thiazole scaffolds (Asif, 2014).

Imidazole Derivatives and Antitumor Activity

Imidazole in Antitumor Research : Derivatives of imidazole, including those with anticancer properties, have been extensively reviewed. This includes compounds that have passed preclinical testing stages, illustrating the broad application of imidazole derivatives in searching for new antitumor drugs and understanding their diverse biological properties (Iradyan et al., 2009).

Pharmacological Applications of 2,4‐Thiazolidinediones

2,4‐Thiazolidinediones as Antimicrobial and Anticancer Agents : The review discusses the development of 2,4‐thiazolidinedione (TZD) derivatives as antimicrobial, anticancer, and antidiabetic agents. It highlights the structural modification opportunities at the TZD nucleus for developing a wide range of lead molecules against various clinical disorders, emphasizing the importance of substitutions at N‐3 and C‐5 for enhancing pharmacological activities (Singh et al., 2022).

DNA Binding Properties of Hoechst Analogues

Hoechst Analogues in DNA Staining and Protection : Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded DNA, have been widely used as fluorescent DNA stains. Besides staining, these compounds have applications as radioprotectors and topoisomerase inhibitors, serving as a foundation for drug design based on DNA sequence recognition and binding (Issar & Kakkar, 2013).

Mécanisme D'action

Target of Action

It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiazole derivatives, another structural component of the compound, have also been associated with a variety of biological effects .

Mode of Action

Indole derivatives are known to interact with multiple receptors, leading to a variety of biological activities . Similarly, thiazole derivatives have been associated with a broad spectrum of biological activities .

Biochemical Pathways

Compounds with similar structures, such as indole and thiazole derivatives, have been found to affect a variety of biochemical pathways, leading to diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Result of Action

Based on the known biological activities of similar compounds, it can be inferred that the compound may have a wide range of potential effects .

Propriétés

IUPAC Name |

2,5-dichloro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O2S2/c1-6-2-3-9(19-6)8-5-20-13(16-8)17-12(18)7-4-10(14)21-11(7)15/h2-5H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXWRCJOWBTNJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

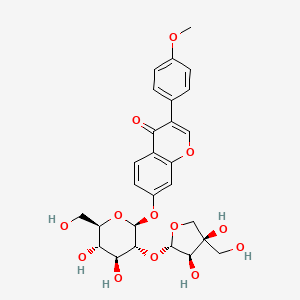

![(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2483660.png)

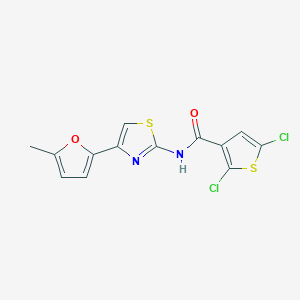

![4-[benzyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2483661.png)

![1-[4-[4-(Hydroxymethyl)phenyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2483664.png)

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2483667.png)

![2-(benzylthio)-N-(4-fluorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483670.png)

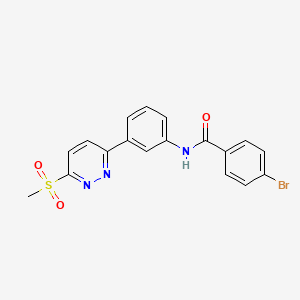

![(E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2483672.png)

![tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate](/img/structure/B2483680.png)